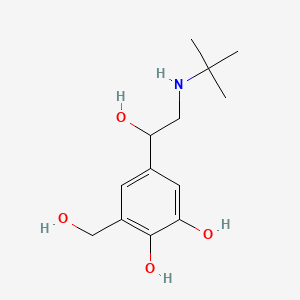

alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol, also known as this compound, is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 5-Hydroxy Albuterol is the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway caliber, making it a key target in the treatment of conditions such as asthma .

Mode of Action

5-Hydroxy Albuterol acts as an agonist at the beta-2 adrenergic receptor . By binding to this receptor, it triggers a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle . This results in bronchodilation, which improves airflow and reduces symptoms in conditions like asthma .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptor by 5-Hydroxy Albuterol, the G protein-coupled receptor stimulates adenylate cyclase, leading to an increase in cyclic AMP levels within the cell . This increase in cyclic AMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxy Albuterol involve absorption, distribution, metabolism, and excretion (ADME). Studies have shown that less than 20% of a single dose is absorbed following inhalation . The compound is metabolized in the liver to an inactive sulfate . Excretion is primarily through the urine, with 80% to 100% of an inhaled dose and 76% of an oral dose being recovered in the urine . These ADME properties influence the bioavailability of 5-Hydroxy Albuterol, with inhalation providing a more direct route to the lungs and potentially greater efficacy .

Result of Action

The molecular and cellular effects of 5-Hydroxy Albuterol’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in improved airflow and reduced symptoms in conditions such as asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Albuterol. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact how well the drug works. Additionally, the method of administration (e.g., inhalation vs. oral) can also affect the drug’s efficacy .

Actividad Biológica

Alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol, also known as Levalbuterol Related Compound G or 5-Hydroxy Albuterol, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H21NO4

- Molecular Weight: 255.31 g/mol

- CAS Number: 182676-90-0

- Solubility: Slightly soluble in DMSO and methanol

- Form: Solid (very dark brown)

- Storage Conditions: Hygroscopic; recommended storage at -20°C under inert atmosphere .

Pharmacological Effects

This compound has been studied primarily for its bronchodilator properties. It is a derivative of albuterol and shares similar mechanisms of action:

- Beta-Adrenergic Agonism: The compound acts as a selective agonist for beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle and dilation of airways. This effect is particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

The compound's mechanism involves binding to beta-2 adrenergic receptors on airway smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase activity, increasing cyclic AMP (cAMP) levels. Elevated cAMP leads to:

- Smooth Muscle Relaxation: Inhibition of myosin light chain kinase.

- Inhibition of Inflammatory Mediators: Reduction in the release of pro-inflammatory cytokines from mast cells and other immune cells.

Comparative Studies

A comparative analysis of various beta-agonists indicated that modifications in the side chains of compounds like albuterol can significantly alter their receptor affinity and efficacy. For instance:

| Compound | Beta-2 Affinity | Efficacy | Notes |

|---|---|---|---|

| Albuterol | High | Moderate | Standard treatment for asthma |

| Levalbuterol | Higher | High | Reduced side effects compared to racemic albuterol |

| This compound | TBD | TBD | Potential for enhanced selectivity |

Propiedades

IUPAC Name |

5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)14-6-11(17)8-4-9(7-15)12(18)10(16)5-8/h4-5,11,14-18H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAKAZXGEIIFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182676-90-0 |

Source

|

| Record name | alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182676900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4,5-DIHYDROXY-1,3-BENZENEDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC678Z892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.